
Tantalum--titanium (1/1)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tantalum-titanium (1/1) is an alloy composed of equal parts of tantalum and titanium. This compound is known for its exceptional properties, including high strength, corrosion resistance, and biocompatibility. Tantalum, with the symbol Ta and atomic number 73, is a transition metal known for its impressive resistance to corrosion and high melting point . Titanium, with the symbol Ti and atomic number 22, is also a transition metal, renowned for its strength-to-weight ratio and corrosion resistance . The combination of these two metals results in an alloy that leverages the best properties of both elements.
准备方法
Synthetic Routes and Reaction Conditions: The preparation of tantalum-titanium (1/1) alloy typically involves powder metallurgy or metal casting methods. These methods require extensive maintenance of machinery and are operated at extremely high working temperatures above 1000°C . The powder preparation for selective laser melting (SLM) of titanium-tantalum involves detailed characterization and optimization of the process .
Industrial Production Methods: Industrial production of tantalum-titanium alloys often involves the use of high-energy ball milling techniques. For instance, tantalum nanoparticles can be prepared using a mechanochemical method involving dry and wet ball milling stages . This method ensures the uniform distribution of tantalum and titanium particles, resulting in a homogenous alloy.
化学反应分析
Types of Reactions: Tantalum-titanium alloys undergo various chemical reactions, including oxidation, reduction, and substitution. At room temperature, tantalum forms a thin but dense oxide layer (mainly tantalum (V) oxide, Ta₂O₅) when exposed to air . This oxide layer protects the metal from further oxidation and other corrosive influences.
Common Reagents and Conditions: Common reagents used in the reactions involving tantalum-titanium alloys include halides and reducing agents. For example, titanium is produced by reacting titanium (IV) chloride with either sodium or magnesium . Tantalum, on the other hand, can form compounds in oxidation states ranging from -III to +V .
Major Products Formed: The major products formed from the reactions of tantalum-titanium alloys include various oxides and halides. For instance, the oxidation of tantalum results in the formation of tantalum pentoxide (Ta₂O₅), which is a stable and corrosion-resistant compound .
科学研究应用
Tantalum-titanium alloys have a wide range of scientific research applications due to their unique properties. In the field of chemistry, these alloys are used as catalysts and in the production of high-performance materials . In biology and medicine, tantalum-titanium alloys are used in medical implants, such as tantalum joints, stents, and rods, due to their biocompatibility and corrosion resistance . In industry, these alloys are used in the production of superalloys for jet engine components and other high-temperature applications .
作用机制
The mechanism by which tantalum-titanium alloys exert their effects is primarily based on their structural and chemical properties. The alloy’s high strength and corrosion resistance are attributed to the formation of stable oxide layers on the surface of the metals . These oxide layers act as protective barriers, preventing further oxidation and degradation of the alloy. Additionally, the biocompatibility of tantalum-titanium alloys is due to their inertness in biological environments, which prevents adverse reactions with body tissues .
相似化合物的比较
Similar Compounds: Similar compounds to tantalum-titanium alloys include other refractory high-entropy alloys (RHEAs) and medium-entropy alloys (RMEAs) composed of elements such as niobium, hafnium, and tungsten . These alloys share similar properties, such as high strength and corrosion resistance, but differ in their specific compositions and applications.
Uniqueness: Tantalum-titanium alloys are unique due to their combination of high strength, corrosion resistance, and biocompatibility. While other alloys may exhibit some of these properties, the specific combination of tantalum and titanium results in an alloy that is particularly well-suited for medical and high-temperature industrial applications .
属性
CAS 编号 |
86798-43-8 |
|---|---|
分子式 |
TaTi |
分子量 |
228.815 g/mol |
IUPAC 名称 |
tantalum;titanium |
InChI |
InChI=1S/Ta.Ti |
InChI 键 |
VSSLEOGOUUKTNN-UHFFFAOYSA-N |
规范 SMILES |
[Ti].[Ta] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


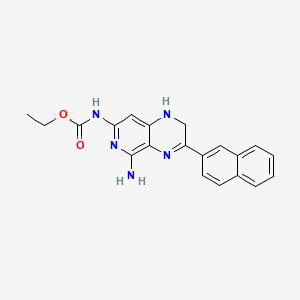
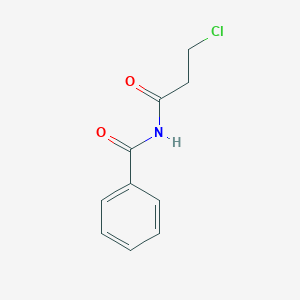
![6-Cyano-5-hydroxy-7-methyl-3-nitro-7H-benzimidazo[1,2-a]quinolin-12-ium](/img/structure/B14406773.png)
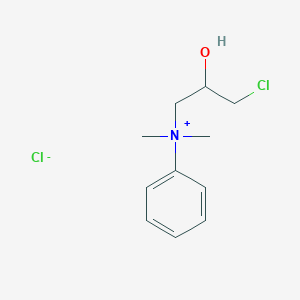
![4-[(2,4-Dichlorophenyl)methoxy]-1-ethyl-1H-imidazo[4,5-c]pyridine](/img/structure/B14406776.png)

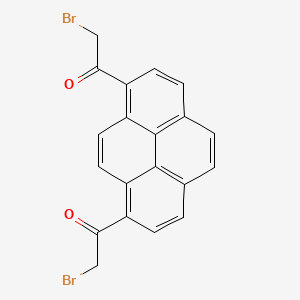
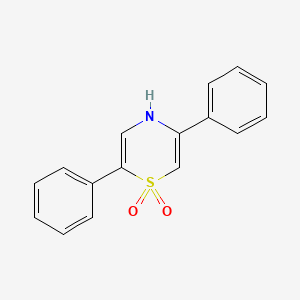
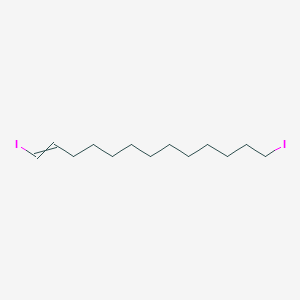
![2-[(2-Methylprop-2-en-1-yl)oxy]benzene-1-sulfonamide](/img/structure/B14406798.png)
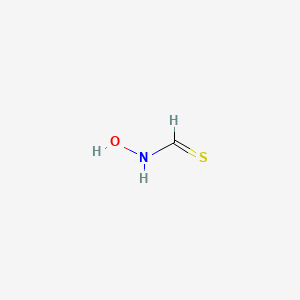
![4-[4-Oxo-1,4-diphenyl-1,1-bis(phenylsulfanyl)butan-2-yl]benzonitrile](/img/structure/B14406805.png)
![[Cyclopent-1-ene-1,2-diylbis(oxy)]bis[diethyl(methyl)silane]](/img/structure/B14406807.png)
![1-{4-[(2-Hydroxyethyl)sulfanyl]phenyl}propan-2-one](/img/structure/B14406810.png)
